- Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles, Tetrahedron Letters, 2017, 58(13), 1324-1325

Cas no 91482-63-2 (1-methyl-4-nitro-indole)

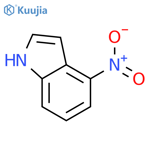

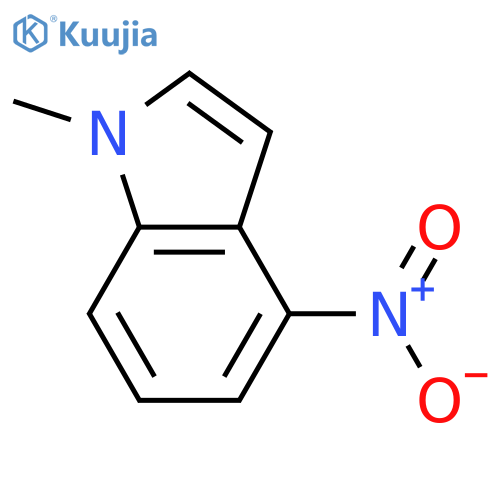

1-methyl-4-nitro-indole structure

Productnaam:1-methyl-4-nitro-indole

CAS-nummer:91482-63-2

MF:C9H8N2O2

MW:176.172021865845

MDL:MFCD08236728

CID:799812

PubChem ID:13168067

1-methyl-4-nitro-indole Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-methyl-4-nitro-1H-Indole

- 1H-Indole,1-methyl-4-nitro-

- 1-methyl-4-nitroindole

- 1H-Indole,1-methyl-4-nitro

- 1-methyl-4-nitroindolone

- 4-nitro-N-methylindole

- 1-Methyl-4-nitro-1H-indole (ACI)

- 1-methyl-4-nitro-indole

- CS-0061754

- AKOS006284503

- AB43866

- 1-methyl-4-nitro-1H-indol

- DTXSID20524314

- SY242535

- MFCD08236728

- MGIRVUJGWSRAOV-UHFFFAOYSA-N

- AC-18590

- SCHEMBL2475315

- 91482-63-2

- AS-38397

-

- MDL: MFCD08236728

- Inchi: 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3

- InChI-sleutel: MGIRVUJGWSRAOV-UHFFFAOYSA-N

- LACHT: [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O

Berekende eigenschappen

- Exacte massa: 176.05900

- Monoisotopische massa: 176.058577502g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 1

- Complexiteit: 214

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 50.8Ų

- XLogP3: 1.3

Experimentele eigenschappen

- Dichtheid: 1.298

- Kookpunt: 339.247°C at 760 mmHg

- Vlampunt: 158.971°C

- Brekindex: 1.631

- PSA: 50.75000

- LogboekP: 2.60970

1-methyl-4-nitro-indole Beveiligingsinformatie

1-methyl-4-nitro-indole Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-4-nitro-indole Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132394-1g |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 97% | 1g |

¥679.00 | 2024-04-25 | |

| Chemenu | CM238124-250mg |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 95%+ | 250mg |

$99 | 2024-07-20 | |

| TRC | M223535-500mg |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 500mg |

$ 365.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-200mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 200mg |

603.0CNY | 2021-07-17 | |

| abcr | AB447383-5 g |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 5g |

€1,253.40 | 2022-08-31 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF512-1G |

1-methyl-4-nitro-indole |

91482-63-2 | 95% | 1g |

¥ 759.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-250mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 250mg |

1052CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-1g |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 1g |

2437.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-50mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 50mg |

266.0CNY | 2021-07-17 | |

| abcr | AB447383-250mg |

1-Methyl-4-nitro-1H-indole; . |

91482-63-2 | 250mg |

€95.30 | 2025-03-19 |

1-methyl-4-nitro-indole Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled

1.2 4 h, rt

1.2 4 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h

Referentie

- Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Dimethyl oxalate , Potassium tert-butoxide Solvents: Dimethylformamide

Referentie

- Alkylation with oxalic esters. Scope and mechanism, Tetrahedron, 1990, 46(17), 6113-24

Synthetic Routes 4

Reactievoorwaarden

Referentie

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 5

Reactievoorwaarden

Referentie

- N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonist, Journal of Medicinal Chemistry, 1993, 36(8), 1104-7

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

Referentie

- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referentie

- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate, Organic Process Research & Development, 2001, 5(6), 604-608

Synthetic Routes 8

Reactievoorwaarden

Referentie

- preparation of heterocyclic compounds as 5-HT1c antagonists, China, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ; 120 °C

2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

Referentie

- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 min, rt

1.2 4 h, rt

1.3 Reagents: Water

1.2 4 h, rt

1.3 Reagents: Water

Referentie

- Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild Conditions, Asian Journal of Organic Chemistry, 2019, 8(8), 1325-1331

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 14 h, rt

1.3 Reagents: Water ; rt

1.2 14 h, rt

1.3 Reagents: Water ; rt

Referentie

- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

Synthetic Routes 12

Reactievoorwaarden

1.1 Catalysts: Potassium ethoxide

Referentie

- A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxides, Tetrahedron Letters, 1984, 25(18), 1957-60

1-methyl-4-nitro-indole Raw materials

- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

- 4-nitro-1H-indole

- 2-methyl-3-nitro-aniline

- Methyl trifluoroacetate

1-methyl-4-nitro-indole Preparation Products

1-methyl-4-nitro-indole Gerelateerde literatuur

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

91482-63-2 (1-methyl-4-nitro-indole) Gerelateerde producten

- 61166-05-0(9H-Carbazole,9-methyl-3-nitro-)

- 29906-67-0(1-Methyl-5-nitro-1H-indole)

- 99459-48-0(1-methyl-6-nitro-1H-Indole)

- 2680808-80-2(5-bromo-4-(piperidin-2-yl)pyrimidin-2-amine)

- 1029144-49-7(Thieno[3,2-d]pyrimidine-4-carboxylic acid)

- 1274892-27-1(2-bromo-5,5-dimethyl-3-(2-nitroanilino)cyclohex-2-en-1-one)

- 2228411-98-9(2-(2,6-dimethoxy-4-methylphenyl)ethanimidamide)

- 914637-69-7(1-[2-FLUORO-4-(METHYLSULFONYL)PHENYL]PIPERIDINE-4-CARBOXYLIC ACID)

- 1163293-94-4(2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol)

- 899955-24-9(N'-(2-fluorophenyl)-N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylethanediamide)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:91482-63-2)1-methyl-4-nitro-indole

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):373.0